![molecular formula C5H6OS B142662 2-Methyl-3-furanthiol CAS No. 28588-74-1](/img/structure/B142662.png)
2-Methyl-3-furanthiol
Descripción general
Descripción
2-Methyl-3-furanthiol is a sulfur-containing compound that is a key odorant in cooked ham, wine, and canned tuna fish . It has an odor and taste of roasted meat .
Synthesis Analysis
The synthesis of 2-Methyl-3-furanthiol involves a nucleophilic attack of hydrogen sulfide at the carbonyl group, leading to the incorporation of a thiol group at carbon 3 of furanone . It can also be produced during the heat degradation of thiamine, as a result of the Maillard reaction, and microbial metabolism .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-furanthiol is C5H6OS, and its molecular weight is 114.166 . The IUPAC Standard InChI is InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 .Chemical Reactions Analysis
2-Methyl-3-furanthiol is produced in food processing through different pathways. The most common is the Maillard reaction between carbohydrates and cysteine . It can also be formed by the degradation of thiamine or through enzymatic reactions .Physical And Chemical Properties Analysis
2-Methyl-3-furanthiol is a colorless to light yellow liquid . Its refractive index is n20/D 1.518 (lit.), and its density is 1.145 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Flavor Marker in Soy Sauce Brewing
2-Methyl-3-furanthiol has been identified as a key compound in differentiating Chinese light, strong, and special soy sauce brews. It serves as a flavor marker due to its significant organoleptic properties .
Contribution to Cooked Meat-like Aroma
This compound contributes to the cooked meat-like aroma in various food products. It has been quantified in fermented soy sauce samples, indicating its importance in the aroma profile of soy sauce and its changes upon heating .
Key Aroma Compound in Beverages
2-Methyl-3-furanthiol is recognized as a key aroma compound in certain alcoholic beverages like baijiu and wine, owing to its low odor threshold and contribution to the overall sensory experience .
Odorant in Processed Foods
It is a key odorant in processed foods such as cooked ham, canned tuna fish, and contributes to their distinctive smells .
Role in Meat Flavor Chemistry
The compound plays a major role in the aroma of meat flavors, enhancing the sensory importance of food products with its meaty aroma characteristics .
Application in Flavor Industry
New derivatives of 2-Methyl-3-furanthiol have been developed for use as flavoring ingredients, providing meaty and juicy tastes to a variety of edible consumer products .
Mecanismo De Acción
Target of Action:
2M3F is a compound responsible for the cooked meat-like aroma found in fermented soy sauce (FSS) . Its primary targets are sensory receptors in our olfactory system. When present in FSS, even at concentrations below our perception threshold, 2M3F significantly enhances the cooked meat-like aroma . Thus, it plays a crucial role in shaping the overall sensory experience of FSS.
Biochemical Pathways:
The formation of 2M3F involves several pathways:
- Maillard Reaction : 2M3F can be generated via the Maillard reaction between carbohydrates and cysteine . This reaction occurs during the fermentation process of soy sauce, facilitated by microorganisms.
- Other Pathways : While the Maillard reaction is the most common route, 2M3F can also form from other precursors, such as thiamin .
Action Environment:
Environmental factors play a crucial role in 2M3F’s efficacy and stability:
- Temperature : The concentration of 2M3F increases with heating temperature . Higher temperatures during soy sauce production lead to more pronounced meaty aromas.
- Microbial Fermentation : Microorganisms facilitate the generation of 2M3F in FSS . Thus, the fermentation environment influences its production.
Safety and Hazards
Propiedades
IUPAC Name |
2-methylfuran-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYNUXHHUVUINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047118 | |
Record name | 2-Methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale pink to pale orange liquid; aroma of roasted meat | |
Record name | 2-Methyl-3-furanthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
57.00 to 60.00 °C. @ 44.00 mm Hg | |
Record name | 2-Methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-3-furanthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.141-1.150 | |
Record name | 2-Methyl-3-furanthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-3-furanthiol | |
CAS RN |
28588-74-1 | |
Record name | 2-Methyl-3-furanthiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-3-furanthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furanthiol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylfuran-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-FURANTHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-methyl-3-furanthiol known for?
A1: 2-Methyl-3-furanthiol (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []
Q2: In which food products is 2-methyl-3-furanthiol naturally found?
A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]
Q3: What sensory attributes are associated with 2-methyl-3-furanthiol in food?
A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]
Q4: Can 2-methyl-3-furanthiol contribute to off-flavors in food?
A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]
Q5: How does the aroma profile of 2-methyl-3-furanthiol compare to other meaty aroma compounds?
A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []
Q6: How is 2-methyl-3-furanthiol formed in food?
A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]
Q7: What are the key precursors involved in 2-methyl-3-furanthiol formation?
A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]
Q8: Are there alternative pathways for 2-methyl-3-furanthiol formation?
A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]
Q9: Does the presence of other compounds influence 2-methyl-3-furanthiol formation?
A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []
Q10: How does pH affect the formation of 2-methyl-3-furanthiol?
A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]
Q11: Does supercritical carbon dioxide treatment impact 2-methyl-3-furanthiol generation?
A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []
Q12: Is 2-methyl-3-furanthiol a stable compound?
A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]
Q13: How does 2-methyl-3-furanthiol degrade?
A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]
Q14: What factors can impact the stability of 2-methyl-3-furanthiol?
A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []
Q15: How does 2-methyl-3-furanthiol interact with other food components?
A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]
Q16: What analytical techniques are commonly employed for 2-methyl-3-furanthiol analysis?
A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]
Q17: Are there specific extraction methods for isolating 2-methyl-3-furanthiol from food matrices?
A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]
Q18: What are stable isotope dilution assays used for in 2-methyl-3-furanthiol research?
A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]
Q19: What is the molecular formula and weight of 2-methyl-3-furanthiol?
A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []
Q20: Does 2-methyl-3-furanthiol exhibit any notable chemical properties?
A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]
Q21: Has the metabolism of 2-methyl-3-furanthiol been investigated?
A21: Limited studies suggest that MFT is metabolized in the liver of rats. []
Q22: Can 2-methyl-3-furanthiol react with acrylamide?
A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]
Q23: Are there any known industrial applications of 2-methyl-3-furanthiol?
A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]
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